Cas no 52761-74-7 (4-(4H-1,2,4-Triazol-4-yl)aniline)

4-(4H-1,2,4-Triazol-4-yl)aniline is a heterocyclic aromatic compound featuring both an aniline and a 1,2,4-triazole moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the triazole ring enhances stability and offers diverse functionalization opportunities, while the aniline group facilitates further derivatization via electrophilic substitution or coupling reactions. Its balanced electron-donating and -accepting properties make it suitable for applications in materials science, particularly in the development of ligands, catalysts, and optoelectronic materials. The compound’s well-defined crystalline form ensures consistent purity, supporting reproducible results in research and industrial processes.
4-(4H-1,2,4-Triazol-4-yl)aniline structure
52761-74-7 structure
Product Name:4-(4H-1,2,4-Triazol-4-yl)aniline
CAS No:52761-74-7
MF:C8H8N4
MW:160.17592048645
MDL:MFCD07395922
CID:841121
PubChem ID:6492920
Update Time:2025-06-09

4-(4H-1,2,4-Triazol-4-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(4H-1,2,4-Triazol-4-yl)aniline
    • Benzenamine, 4-(4H-1,2,4-triazol-4-yl)-
    • 4-(1,2,4-triazol-4-yl)aniline
    • 4-(4-AMINOPHENYL)-1,2,4-TRIAZOLE
    • 4-(4H-1,2,4-triazol-4-yl)Benzenamine
    • 4-[1,2,4]Triazol-4-yl-phenylamine
    • 4-(p-Aminophenyl)-1,2,4-triazole
    • 52761-74-7
    • STK787928
    • MFCD07395922
    • AKOS000111516
    • DA-05182
    • C78281
    • SCHEMBL1352015
    • CCA76174
    • CS-0434701
    • DTXSID40424625
    • HMS1700H14
    • IIPIRJPTGGFWIE-UHFFFAOYSA-N
    • BBL030794
    • EN300-37014
    • VS-10045
    • MDL: MFCD07395922
    • Inchi: 1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2
    • InChI Key: IIPIRJPTGGFWIE-UHFFFAOYSA-N
    • SMILES: N1(C=NN=C1)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 160.07504
  • Monoisotopic Mass: 160.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.32
  • Melting Point: 195 ºC
  • PSA: 56.73

4-(4H-1,2,4-Triazol-4-yl)aniline Pricemore >>

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Enamine
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Enamine
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